

Application Notes and Protocols: 11β-Hydroxyprogesterone Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11beta-Hydroxyprogesterone

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Introduction

11β-Hydroxyprogesterone (11β-OHP) is an endogenous steroid hormone and a potent mineralocorticoid. [1] It is a derivative of progesterone and its synthesis is catalyzed by the steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, by aldosterone synthase (CYP11B2). [1] 11β-OHP has been identified as a potent agonist of the mineralocorticoid receptor (MR) and a competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD). [1] This document provides detailed protocols for conducting a receptor binding assay to characterize the interaction of 11β-OHP with steroid receptors, primarily the mineralocorticoid and glucocorticoid receptors.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of 11β -Hydroxyprogesterone with the Mineralocorticoid and Glucocorticoid receptors.



Parameter	Receptor	Value	Cell Line/System	Notes
ED50	Human Mineralocorticoid Receptor (hMR)	10 nM	COS-7 cells	ED50 (Median Effective Dose) for receptor activation.
Relative Binding Affinity (RBA)	Rat Glucocorticoid Receptor (GR)	≥ 25%	Rat Hippocampus Cytosol	Relative to corticosterone.
Transactivation	Human Glucocorticoid Receptor (hGR)	Similar to 11- deoxycortisol and aldosterone	HEK293 cells	Indicates functional agonism.[2]

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled ligand (11β -OHP) to its receptor. This protocol is adaptable for both the Mineralocorticoid (MR) and Glucocorticoid (GR) receptors.

Part 1: Preparation of Cell Lysate/Membrane Fraction

This protocol describes the preparation of a receptor source from cultured cells expressing the target receptor (e.g., HEK293 cells transfected with human MR or GR).

Materials and Reagents:

- · Cultured cells expressing the target receptor
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM EDTA)
- Protease Inhibitor Cocktail
- Dounce homogenizer or sonicator



- · Refrigerated centrifuge
- Microcentrifuge tubes

Procedure:

- Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
- Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
- Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tightfitting pestle (20-30 strokes) or by sonication on ice.
- Centrifugation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
- Supernatant (Cytosolic Fraction): Carefully collect the supernatant, which contains the cytosolic fraction of the receptors.
- Pellet (Membrane Fraction): Resuspend the pellet in Lysis Buffer. This fraction contains the membrane-associated receptors.
- Protein Quantification: Determine the protein concentration of the cytosolic or membrane fraction using a suitable protein assay (e.g., Bradford or BCA assay).
- Storage: Store the receptor preparations in aliquots at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

Materials and Reagents:

- Receptor preparation (cytosolic or membrane fraction)
- Radiolabeled ligand (e.g., [3H]-Aldosterone for MR, [3H]-Dexamethasone for GR)



- Unlabeled 11β-Hydroxyprogesterone (competitor ligand)
- Assay Buffer (e.g., Tris-HCl buffer with appropriate additives)
- 96-well microplates
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter
- Glass fiber filters (pre-soaked in polyethylenimine for membrane-bound receptors)
- Filtration apparatus

Procedure:

- Assay Setup: In a 96-well microplate, set up the following in triplicate:
 - Total Binding: Receptor preparation + Radioligand + Assay Buffer.
 - Non-specific Binding: Receptor preparation + Radioligand + a high concentration of unlabeled ligand (e.g., 1000-fold excess of aldosterone or dexamethasone).
 - Competitive Binding: Receptor preparation + Radioligand + increasing concentrations of 11β-Hydroxyprogesterone.
- Incubation: Incubate the plates at 4°C for a predetermined time (e.g., 2-18 hours) to reach equilibrium.
- Separation of Bound and Free Ligand:
 - For Cytosolic Receptors: Use dextran-coated charcoal to adsorb the free radioligand.
 Centrifuge and collect the supernatant containing the receptor-bound radioligand.
 - For Membrane-Bound Receptors: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.



· Quantification:

- Transfer the supernatant or the filters to scintillation vials.
- Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- \circ Plot the percentage of specific binding against the logarithm of the concentration of 11 β -Hydroxyprogesterone.
- Determine the IC50 value (the concentration of 11β-OHP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

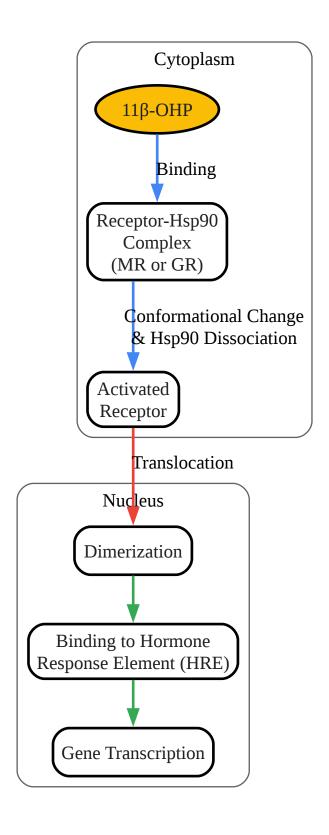
Visualizations



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Experimental workflow for the 11β -Hydroxyprogesterone receptor binding assay.





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Generalized signaling pathway for Mineralocorticoid and Glucocorticoid Receptors.



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References

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